molecular formula C7H14N2O2 B13527482 (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B13527482
M. Wt: 158.20 g/mol
InChI Key: ZOHZTBXVKULCNB-NTSWFWBYSA-N
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Description

(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxy group and a carboxamide group. The presence of chiral centers at the 2nd and 4th positions of the pyrrolidine ring gives rise to its specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Hydroxylation: The introduction of the hydroxy group at the 4th position is achieved through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide or potassium permanganate.

    Carboxamidation: The carboxamide group is introduced through amidation reactions, often using reagents such as N,N-dimethylformamide and a suitable activating agent like dicyclohexylcarbodiimide.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2R,4S) stereoisomer. This can be achieved through chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale production often utilizes continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of (2R,4S)-4-oxo-N,N-dimethylpyrrolidine-2-carboxamide.

    Reduction: Formation of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide shares structural similarities with other pyrrolidine derivatives, such as:
    • (2R,4S)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
    • (2R,4S)-4-hydroxy-N,N-diethylpyrrolidine-2-carboxamide

Uniqueness

  • The specific stereochemistry and functional groups of this compound confer unique properties, such as higher binding affinity and selectivity for certain molecular targets compared to its analogs.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-9(2)7(11)6-3-5(10)4-8-6/h5-6,8,10H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

ZOHZTBXVKULCNB-NTSWFWBYSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1C[C@@H](CN1)O

Canonical SMILES

CN(C)C(=O)C1CC(CN1)O

Origin of Product

United States

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